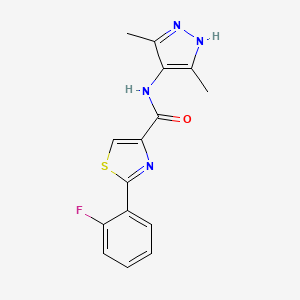
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone, also known as PTE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTE is a synthetic compound that belongs to the family of pyrazoles and tetrazoles. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.
Mecanismo De Acción
The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone is not well understood. However, studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone induces cell death in cancer cells by activating the caspase pathway. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Biochemical and Physiological Effects:
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has been shown to have several biochemical and physiological effects. Studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone induces cell death in cancer cells by activating the caspase pathway. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone is its potential use as an anti-cancer agent. Studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone induces cell death in cancer cells by activating the caspase pathway. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone also has potential as an anti-inflammatory agent and an anti-diabetic agent. One of the limitations of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone is that its mechanism of action is not well understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone. One potential direction is to further investigate its anti-cancer properties and optimize its use as an anti-cancer agent. Another potential direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases like rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone and optimize its use in various applications.
Métodos De Síntesis
The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone involves a multi-step process that includes the condensation of 2-phenylhydrazine with ethyl acetoacetate to form 5-phenyl-3,4-dihydropyrazole-1-carboxylate. The carboxylate group is then converted into a ketone by reacting it with acetic anhydride to form 5-phenyl-3,4-dihydropyrazol-2-yl-acetone. The tetrazole moiety is then introduced by reacting the acetone with sodium azide in the presence of copper sulfate to form 1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone induces cell death in cancer cells by activating the caspase pathway, which is responsible for programmed cell death. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been studied for its potential use as an anti-diabetic agent. Studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone improves insulin sensitivity and reduces blood glucose levels in diabetic rats.
Propiedades
IUPAC Name |
1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-17(23-12-11-16(20-23)14-7-3-1-4-8-14)13-24-21-18(19-22-24)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZFNFARGGZNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)CN3N=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[(4-methylsulfanylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7634965.png)
![6-cyclopropyl-N,1,3-trimethyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7634968.png)
![N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7634990.png)


![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B7635011.png)
![1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B7635025.png)
![4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline](/img/structure/B7635033.png)
![2-Phenoxy-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7635051.png)

![(3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone](/img/structure/B7635057.png)
![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)